Cas no 2228594-11-2 (tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate)
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate
- EN300-1890872
- 2228594-11-2
-
- Inchi: 1S/C19H25N3O2/c1-13-11-15(14-7-5-6-8-16(14)21-13)17-12-22(10-9-20-17)18(23)24-19(2,3)4/h5-8,11,17,20H,9-10,12H2,1-4H3
- InChI Key: FHXZSXUTTFOSDW-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCNC(C2C=C(C)N=C3C=CC=CC=23)C1)=O
Computed Properties
- Exact Mass: 327.19467705g/mol
- Monoisotopic Mass: 327.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 448
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 54.5Ų
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1890872-0.05g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 0.05g |
$1344.0 | 2023-09-18 | ||
| Enamine | EN300-1890872-0.1g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 0.1g |
$1408.0 | 2023-09-18 | ||
| Enamine | EN300-1890872-0.25g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 0.25g |
$1472.0 | 2023-09-18 | ||
| Enamine | EN300-1890872-0.5g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 0.5g |
$1536.0 | 2023-09-18 | ||
| Enamine | EN300-1890872-1.0g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 1g |
$1599.0 | 2023-06-01 | ||
| Enamine | EN300-1890872-2.5g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 2.5g |
$3136.0 | 2023-09-18 | ||
| Enamine | EN300-1890872-5.0g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 5g |
$4641.0 | 2023-06-01 | ||
| Enamine | EN300-1890872-10.0g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 10g |
$6882.0 | 2023-06-01 | ||
| Enamine | EN300-1890872-1g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 1g |
$1599.0 | 2023-09-18 | ||
| Enamine | EN300-1890872-5g |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate |
2228594-11-2 | 5g |
$4641.0 | 2023-09-18 |
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate (CAS No. 2228594-11-2): A Comprehensive Overview
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate (CAS No. 2228594-11-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. This comprehensive overview aims to provide a detailed analysis of the chemical properties, synthesis methods, biological activities, and recent research advancements associated with tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate.
Chemical Structure and Properties
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate is a derivative of piperazine, a six-membered heterocyclic amine with two nitrogen atoms. The compound features a tert-butyl group attached to the carboxylic acid moiety, which imparts additional stability and solubility properties. The quinoline ring, substituted with a methyl group at the 2-position, contributes to the compound's aromaticity and electronic properties. The molecular formula of tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate is C19H26N4O2, with a molecular weight of approximately 330.43 g/mol.
The compound exhibits excellent thermal stability and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. These properties make it suitable for various experimental conditions and formulations in pharmaceutical research.
Synthesis Methods
The synthesis of tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate has been reported using several methodologies, each with its own advantages and limitations. One common approach involves the reaction of 2-methylquinoline with piperazine to form the corresponding piperazine derivative, followed by protection of the piperazine nitrogen using tert-butyloxycarbonyl (Boc) reagents. This method typically yields high purity products and is widely used in both academic and industrial settings.
An alternative synthetic route involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed Buchwald-Hartwig amination. This method allows for the efficient formation of C-N bonds and can be adapted to synthesize a variety of substituted piperazines with high regioselectivity.
Biological Activities and Applications
tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate has shown promising biological activities in various preclinical studies. One of its key applications lies in its potential as a modulator of neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA). Research has demonstrated that this compound can selectively bind to specific serotonin receptors, such as 5-HT1A, 5-HT2A, and 5-HT7, which are implicated in mood disorders, anxiety, and cognitive function.
In addition to its serotonin receptor modulation properties, tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate has also been investigated for its potential as an antipsychotic agent. Studies have shown that it can effectively reduce psychotic symptoms in animal models without causing significant side effects commonly associated with traditional antipsychotic drugs.
Clinical Trials and Future Directions
The promising preclinical results have led to increased interest in advancing tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate into clinical trials. Several Phase I trials are currently underway to evaluate the safety and pharmacokinetic profile of this compound in healthy volunteers. Preliminary data suggest that it is well-tolerated at therapeutic doses and exhibits favorable pharmacokinetic properties.
Further clinical trials are planned to assess the efficacy of tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate in treating various psychiatric disorders, including major depressive disorder (MDD), generalized anxiety disorder (GAD), and schizophrenia. These trials will provide valuable insights into the therapeutic potential of this compound and its role in improving patient outcomes.
Conclusion
Tert-butyl 3-(2-methylquinolin-4-yl)piperazine-1-carboxylate (CAS No. 2228594-11-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, coupled with its favorable pharmacological properties, makes it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, it is likely that this compound will play an increasingly important role in the treatment of various neurological and psychiatric disorders.
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